Home > Products > Screening Compounds P30462 > N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - 946245-32-5

N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-3054980
CAS Number: 946245-32-5
Molecular Formula: C20H16ClFN2O2
Molecular Weight: 370.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antihypertensive agents: Dihydropyridines like nifedipine are well-known calcium channel blockers used to treat hypertension. [ [] ]
  • Anti-inflammatory agents: Leflunomide and its active metabolite, a dihydropyridine derivative, exhibit anti-inflammatory activity. [ [] ]
  • Anticancer agents: Some dihydropyridines have shown anticancer activity, possibly through inhibiting cell proliferation or inducing apoptosis. [ [] ]

1. N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) []

    Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor, exhibiting complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. [] It has a favorable pharmacokinetic and preclinical safety profile. []

2. N-(3-Fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide []

    Compound Description: This compound is a Type II DFG-out inhibitor of RIPK3 kinase. [] Its identification through structure-based drug design has contributed to developing inhibitors targeting this specific conformation, enhancing selectivity against key off-target kinases. []

3. 4-(4-Fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile []

    Compound Description: This compound, along with its 6-(4-methylphenyl) analogue, were studied for their supramolecular assembly properties influenced by weak interactions like C-H...F and C-H...pi, alongside N-H...O and C-H...O hydrogen bonds. []

4. 5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide [, , ]

    Compound Description: This compound is a quinoline-based analogue with reported use in treating inflammatory diseases. [] It possesses structural similarities to other compounds discussed in the papers, particularly regarding the carboxamide substituent and the presence of chlorine and hydroxyl groups. [, ]

5. 5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide (Laquinimod) [, ]

    Compound Description: Laquinimod is an orally active immunomodulator under investigation for treating multiple sclerosis. [] It exhibits a unique reactivity profile explained by intramolecular proton transfer and ketene formation. []

6. N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(4-fluorophenyl) 2-oxo-1,2-dihydropyridine- 3-carboxamide (BMS-A) []

    Compound Description: BMS-A is a kinase inhibitor with observed adrenal toxicity in rats, attributed to CYP11A1-mediated bioactivation. [] It highlights the importance of metabolic considerations in drug development, especially for compounds with similar structural features. []

Properties

CAS Number

946245-32-5

Product Name

N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide

Molecular Formula

C20H16ClFN2O2

Molecular Weight

370.81

InChI

InChI=1S/C20H16ClFN2O2/c1-13-7-8-16(11-18(13)21)23-19(25)17-6-3-9-24(20(17)26)12-14-4-2-5-15(22)10-14/h2-11H,12H2,1H3,(H,23,25)

InChI Key

IHYHDATXQAKGMJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.